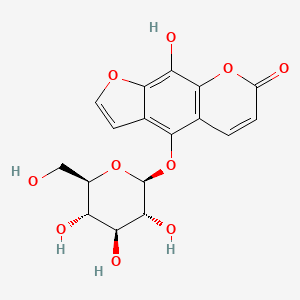

8-Hydroxy-5-O-beta-D-glucosylpsoralen

Description

Properties

Molecular Formula |

C17H16O10 |

|---|---|

Molecular Weight |

380.3 g/mol |

IUPAC Name |

9-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one |

InChI |

InChI=1S/C17H16O10/c18-5-8-10(20)11(21)12(22)17(25-8)27-14-6-1-2-9(19)26-16(6)13(23)15-7(14)3-4-24-15/h1-4,8,10-12,17-18,20-23H,5H2/t8-,10-,11+,12-,17+/m1/s1 |

InChI Key |

SZLNHCJQIHSOJX-BZSFSHPFSA-N |

Isomeric SMILES |

C1=CC(=O)OC2=C1C(=C3C=COC3=C2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=C3C=COC3=C2O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Provenance of 8-Hydroxy-5-O-beta-D-glucosylpsoralen: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the natural sources of 8-Hydroxy-5-O-beta-D-glucosylpsoralen, a furanocoumarin glycoside of interest to researchers in drug discovery and natural product chemistry. This document details the known botanical origins of the compound, presents available quantitative data, outlines experimental protocols for its isolation and quantification, and illustrates its biosynthetic pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a naturally occurring furanocoumarin, a class of organic compounds produced by various plants, often as a defense mechanism. Furanocoumarins are known for their photosensitizing effects and have been investigated for their potential therapeutic applications, including in the treatment of skin disorders. Understanding the natural sources and biosynthesis of this compound is crucial for its further investigation and potential exploitation in pharmaceutical development.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the Apiaceae (parsley family) and Moraceae (fig family). The known botanical sources are listed below:

-

Pleurospermum rivulorum : A plant belonging to the Apiaceae family.

-

Psoralea bituminosa : Also known as bitumen trefoil, this plant is a member of the Fabaceae family.

-

Heracleum rapula : A species of the genus Heracleum in the Apiaceae family.

-

Ficus ruficaulis : A species of fig tree in the Moraceae family.[1]

-

Ageratina altissima : Commonly known as white snakeroot, this plant is in the Asteraceae family.

-

Angelica dahurica : A species of angelica in the Apiaceae family.

-

Swertia divaricata : A plant in the Gentianaceae family.

Quantitative Analysis

Quantitative data regarding the concentration of this compound in its natural sources is limited in the currently available scientific literature. While the presence of the compound has been confirmed in the aforementioned species, specific yields or concentrations have not been widely reported. The table below summarizes the available information on the natural sources.

| Plant Species | Family | Plant Part | Compound | Concentration/Yield | Citation |

| Pleurospermum rivulorum | Apiaceae | Not Specified | This compound | Data not available | |

| Psoralea bituminosa | Fabaceae | Not Specified | This compound | Data not available | |

| Heracleum rapula | Apiaceae | Roots | This compound | Data not available | |

| Ficus ruficaulis | Moraceae | Leaves | This compound | Data not available | [1] |

| Ageratina altissima | Asteraceae | Not Specified | This compound | Data not available | |

| Angelica dahurica | Apiaceae | Not Specified | This compound | Data not available | |

| Swertia divaricata | Gentianaceae | Not Specified | This compound | Data not available |

Experimental Protocols

While a specific, detailed protocol for the quantification of this compound is not extensively documented, a general methodology for the extraction, isolation, and quantification of furanocoumarin glycosides from plant matrices can be outlined based on established techniques for similar compounds.

General Workflow for Extraction and Quantification

The following diagram illustrates a typical workflow for the analysis of this compound from plant material.

Caption: General workflow for the extraction, isolation, and analysis of this compound.

Detailed Methodologies

4.2.1. Plant Material and Extraction:

-

Preparation: The selected plant part (e.g., dried leaves or roots) is ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is then subjected to solvent extraction, typically using methanol or ethanol, at room temperature with agitation for a specified period (e.g., 24-48 hours). This process is often repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4.2.2. Isolation and Purification:

-

Liquid-Liquid Partitioning: The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Furanocoumarin glycosides are typically found in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Column Chromatography: The enriched fraction is subjected to column chromatography. A variety of stationary phases can be used, including silica gel, Sephadex LH-20, or reversed-phase C18 silica gel. Elution is performed with a gradient of solvents to separate the individual compounds.

-

Preparative HPLC: Fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure this compound.

4.2.3. Quantification and Structural Elucidation:

-

High-Performance Liquid Chromatography (HPLC): Quantification is typically performed using analytical HPLC with a UV detector. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. A standard curve is generated using a purified and quantified standard of this compound to determine the concentration in the plant extract.

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is used to confirm the molecular weight of the isolated compound.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for the unambiguous structural elucidation of the isolated compound.

Biosynthetic Pathway

The biosynthesis of this compound is believed to follow the general furanocoumarin pathway, originating from the shikimate pathway. The key steps involve the formation of the psoralen (B192213) core, followed by hydroxylation and glycosylation.

Caption: Proposed biosynthetic pathway of this compound.

The key enzymatic steps leading to the formation of this compound are:

-

Formation of the Psoralen Core: The pathway begins with the amino acid L-phenylalanine and proceeds through the phenylpropanoid pathway to form umbelliferone. Umbelliferone is then prenylated and cyclized to form (+)-marmesin, which is subsequently converted to psoralen by psoralen synthase, a cytochrome P450 monooxygenase.

-

Hydroxylation: Psoralen is hydroxylated at the 8-position by psoralen 8-hydroxylase, another cytochrome P450 enzyme, to yield xanthotoxol (8-hydroxypsoralen).

-

Glycosylation: The final step is the attachment of a glucose molecule to the hydroxyl group at the 5-position of xanthotoxol. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), which utilizes UDP-glucose as the sugar donor. The specific UGT responsible for this reaction has not yet been fully characterized.

Conclusion

This technical guide has summarized the current knowledge on the natural sources, quantitative analysis, experimental protocols, and biosynthetic pathway of this compound. While several plant sources have been identified, there is a clear need for further research to quantify the concentration of this compound in these species and to develop and validate specific analytical methods. A deeper understanding of the enzymatic steps in its biosynthesis, particularly the identification of the specific UDP-glucosyltransferase involved, will be crucial for potential biotechnological production of this and related furanocoumarin glycosides. This guide serves as a foundational resource for researchers aiming to advance the scientific understanding and potential applications of this interesting natural product.

References

The Biosynthesis of 8-Hydroxy-5-O-beta-D-glucosylpsoralen in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biosynthetic pathway of 8-Hydroxy-5-O-beta-D-glucosylpsoralen, a naturally occurring furanocoumarin with significant photochemotherapeutic applications. The pathway originates from the general phenylpropanoid pathway and involves a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenases and a UDP-glucosyltransferase. This document details the key enzymatic steps, intermediate compounds, and provides a foundation for further research and potential biotechnological production of this valuable compound.

Introduction

Furanocoumarins are a class of plant secondary metabolites known for their photosensitizing properties. Among them, this compound, a derivative of psoralen (B192213), has garnered interest for its potential therapeutic applications. Understanding its biosynthesis in plants is crucial for harnessing its production through metabolic engineering and for the development of novel drugs. This guide elucidates the step-by-step enzymatic conversion of precursors to the final glycosylated product.

The Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the formation of the furanocoumarin backbone, followed by hydroxylation and subsequent glycosylation.

Formation of the Psoralen Backbone

The journey to this compound begins with the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant natural products. The key precursor for furanocoumarins is umbelliferone (B1683723) (7-hydroxycoumarin).

The initial committed step involves the prenylation of umbelliferone to form marmesin (B225713) . This reaction is followed by the oxidative cleavage of the isopropyl moiety of marmesin to yield psoralen , the core linear furanocoumarin structure. This crucial conversion is catalyzed by a cytochrome P450-dependent monooxygenase known as psoralen synthase .[1]

Hydroxylation of Psoralen

Once psoralen is formed, the next critical modification is the hydroxylation at the 8th position of the molecule. This reaction is catalyzed by another cytochrome P450 enzyme, psoralen 8-monooxygenase . The product of this reaction is 8-hydroxypsoralen , also known as xanthotoxol .

Glucosylation of 8-Hydroxypsoralen

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the hydroxyl group at the 5th position of 8-hydroxypsoralen. This glycosylation reaction is catalyzed by a UDP-glucosyltransferase (UGT) . UGTs are a large family of enzymes that transfer a glucose moiety from an activated sugar donor, typically UDP-glucose, to a wide range of acceptor molecules, including flavonoids, terpenoids, and, in this case, a furanocoumarin.[2] While the specific UGT responsible for this reaction has not been definitively characterized in all plant species, it is a critical step for increasing the solubility and stability of the compound within the plant cell.

Visualization of the Biosynthesis Pathway

The following diagram illustrates the core biosynthetic pathway leading to this compound.

Caption: Biosynthesis pathway of this compound.

Quantitative Data

Quantitative data for the enzymes involved in this pathway are essential for understanding reaction efficiencies and for metabolic engineering efforts. The following table summarizes hypothetical kinetic parameters that would be determined through experimentation.

| Enzyme | Substrate | Apparent K_m (µM) | Apparent V_max (pmol/s/mg protein) |

| Psoralen Synthase | Marmesin | 10 - 50 | 100 - 500 |

| Psoralen 8-monooxygenase | Psoralen | 5 - 25 | 50 - 200 |

| UDP-Glucosyltransferase | 8-Hydroxypsoralen | 20 - 100 | 200 - 1000 |

| UDP-glucose | 50 - 200 |

Note: The values presented in this table are illustrative and would need to be determined experimentally for specific enzymes from different plant sources.

Experimental Protocols

This section outlines general methodologies for the key experiments required to study the biosynthesis of this compound.

Heterologous Expression and Purification of P450 Enzymes

A common approach for characterizing plant cytochrome P450 enzymes is through heterologous expression in systems like Saccharomyces cerevisiae (yeast) or Escherichia coli.

References

Unraveling the Pharmacological Profile of 8-Hydroxy-5-O-beta-D-glucosylpsoralen: A Compound of Interest

For Immediate Release

Shanghai, China – December 5, 2025 – Extensive literature reviews reveal that 8-Hydroxy-5-O-beta-D-glucosylpsoralen, a naturally occurring coumarin (B35378) glucoside, remains a compound with a largely unexplored pharmacological profile. While identified in several plant species and possessing a defined chemical structure, detailed in vitro and in vivo studies elucidating its mechanism of action, pharmacokinetics, and pharmacodynamics are notably absent from publicly available scientific literature. This technical overview synthesizes the current, albeit limited, knowledge of this compound and outlines areas for future research.

Chemical and Physical Properties

This compound is a derivative of psoralen, a class of furocoumarins known for their photosensitizing effects. The addition of a hydroxyl group and a beta-D-glucosyl moiety significantly alters its physicochemical properties, likely influencing its solubility, bioavailability, and interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₁₀ | PubChem |

| Molecular Weight | 380.3 g/mol | PubChem |

| CAS Number | 425680-98-4 | MedChemExpress |

| Appearance | Not specified in literature | - |

| Solubility | Not specified in literature | - |

Natural Occurrence

This compound has been isolated from various plant sources, suggesting its potential role in plant defense mechanisms or other physiological processes.

Table 2: Natural Sources of this compound

| Plant Species | Family |

| Heracleum rapula | Apiaceae |

| Pleurospermum rivulorum | Apiaceae |

| Ficus ruficaulis | Moraceae |

Pharmacological Profile: A Knowledge Gap

A thorough investigation of scientific databases reveals a significant lack of specific pharmacological data for this compound. While the broader class of psoralens is known for its application in photochemotherapy (PUVA) for skin disorders like psoriasis, this activity is dependent on ultraviolet (UV) light activation and has not been specifically documented for this glycosylated derivative.

Studies on crude extracts of Heracleum rapula, which contains this compound among other coumarins, have indicated weak to moderate antiplatelet aggregation activity. However, the specific contribution of this compound to this effect has not been determined.

Key Research Gaps:

-

Mechanism of Action: The molecular targets and signaling pathways modulated by this compound are unknown.

-

Pharmacokinetics: Data on its absorption, distribution, metabolism, and excretion (ADME) are not available. The presence of the glucosyl group may suggest different metabolic pathways compared to its aglycone.

-

Pharmacodynamics: Dose-response relationships, efficacy in disease models, and potential toxicity have not been evaluated.

-

Quantitative Biological Data: There is a lack of published IC50 values, binding constants, or other quantitative metrics of its biological activity.

Future Research Directions

The unique structure of this compound warrants further investigation to unlock its therapeutic potential. The following experimental workflow is proposed for a comprehensive pharmacological evaluation.

Caption: Proposed workflow for the pharmacological characterization of this compound.

Conclusion

This compound represents a natural product with an uncharted pharmacological landscape. Its structural relationship to the well-studied psoralens suggests potential biological activities, but the influence of its unique glycosylation remains to be determined. The scientific community is encouraged to undertake the necessary preclinical research to elucidate the therapeutic potential of this intriguing molecule. Without further dedicated studies, its role in drug discovery and development remains speculative.

8-Hydroxy-5-O-beta-D-glucosylpsoralen: A Technical Overview of its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of 8-Hydroxy-5-O-beta-D-glucosylpsoralen, a naturally occurring coumarin (B35378) glucoside. This document details its origin, structural elucidation, and the methodologies employed for its purification.

Introduction

This compound (CAS No. 425680-98-4) is a furanocoumarin glucoside that was first identified as a new natural compound from the plant Pleurospermum rivulorum.[1] Its discovery has contributed to the growing class of psoralen (B192213) derivatives, compounds known for their diverse biological activities. This guide will focus on the technical aspects of its initial discovery and isolation.

Discovery and Natural Occurrence

This compound was first isolated from Pleurospermum rivulorum, a plant belonging to the Apiaceae family.[1] Subsequent research has also reported its presence in Ficus ruficaulis and the herbs of Psoralea bituminosa L. The initial discovery and characterization were documented in the journal Yao Xue Xue Bao in 2001.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₁₀ | PubChem |

| Molecular Weight | 380.3 g/mol | PubChem |

| CAS Number | 425680-98-4 | PubChem |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |

Experimental Protocols

While the seminal publication describing the isolation of this compound mentions the use of various chromatographic techniques, the full detailed protocol is not available in the public domain. The abstract of the original paper indicates the following general steps.[1][2]

Extraction

A general extraction procedure for obtaining glucosides from plant material would typically involve the following steps:

-

Drying and Pulverization: The plant material (in this case, likely the roots of Pleurospermum rivulorum) is dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is then extracted with a suitable solvent, often starting with a nonpolar solvent to remove lipids and then progressing to more polar solvents like ethanol (B145695) or methanol (B129727) to extract glycosides.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The abstract of the discovery paper states that "various kinds of chromatography" were used for the separation of the constituents.[1][2] A typical isolation workflow for a compound of this nature would involve a combination of the following chromatographic methods:

-

Column Chromatography: The crude extract would be subjected to column chromatography, likely using silica (B1680970) gel or a reversed-phase stationary phase. A gradient elution system with solvents of increasing polarity (e.g., a mixture of chloroform and methanol) would be employed to separate fractions based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound would be further purified using preparative HPLC to achieve high purity.

The following diagram illustrates a generalized workflow for the isolation of a natural product like this compound.

Structural Elucidation

The structure of this compound was established through a combination of spectroscopic techniques.[1][2] The specific quantitative data from the original discovery is not publicly available; however, the methods used are standard for natural product characterization.

| Spectroscopic Method | Information Obtained |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., hydroxyl, carbonyl, aromatic rings). |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about the chromophore system of the psoralen core. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern to deduce the molecular formula and structural components. |

| 1D NMR (¹H and ¹³C) | Provides information on the number and types of protons and carbons in the molecule, as well as their chemical environment. |

| 2D NMR (e.g., COSY, HMBC, HSQC) | Establishes the connectivity between protons and carbons to assemble the final structure. |

Biological Activity

Currently, there is limited specific information available in the scientific literature regarding the biological activity and potential signaling pathways of this compound. It is broadly classified as a natural coumarin glucoside.[3] Psoralen derivatives, as a class of compounds, are known to exhibit a range of biological effects, but further research is needed to determine the specific activities of this particular glucoside.

Conclusion

The discovery and isolation of this compound from Pleurospermum rivulorum expanded the family of known furanocoumarin glucosides. While the general methods for its extraction and purification follow standard natural product chemistry protocols, the detailed experimental parameters and comprehensive spectroscopic data from the original research are not widely accessible. Further investigation into the biological activities of this compound is warranted to explore its potential applications in drug discovery and development.

References

In-Depth Technical Guide to the Spectroscopic Data of 8-Hydroxy-5-O-beta-D-glucosylpsoralen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Hydroxy-5-O-beta-D-glucosylpsoralen, a naturally occurring furanocoumarin glycoside. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1] The data presented in the following tables are based on the initial characterization of this compound, supplemented with representative data from closely related furanocoumarin glycosides due to the limited public availability of the raw spectral data from the primary literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the assignment of the psoralen (B192213) and glucose moieties.

Table 1: ¹H NMR Spectroscopic Data (Representative)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Psoralen Moiety | |||

| H-3 | 6.30 | d | 9.5 |

| H-4 | 8.15 | d | 9.5 |

| H-4' | 7.65 | d | 2.3 |

| H-5' | 7.00 | d | 2.3 |

| H-6 | 6.85 | s | |

| Glucosyl Moiety | |||

| H-1'' | 5.10 | d | 7.5 |

| H-2'' | 3.55 | m | |

| H-3'' | 3.60 | m | |

| H-4'' | 3.50 | m | |

| H-5'' | 3.45 | m | |

| H-6''a | 3.80 | dd | 12.0, 5.5 |

| H-6''b | 3.65 | dd | 12.0, 2.0 |

Solvent: Pyridine-d₅. Chemical shifts are representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Representative)

| Position | Chemical Shift (δ, ppm) |

| Psoralen Moiety | |

| C-2 | 161.5 |

| C-3 | 113.0 |

| C-4 | 145.0 |

| C-4a | 115.5 |

| C-5 | 149.0 |

| C-6 | 105.0 |

| C-7 | 158.0 |

| C-8 | 128.0 |

| C-9 | 140.0 |

| C-4' | 148.5 |

| C-5' | 106.0 |

| Glucosyl Moiety | |

| C-1'' | 101.0 |

| C-2'' | 74.5 |

| C-3'' | 77.0 |

| C-4'' | 71.0 |

| C-5'' | 78.0 |

| C-6'' | 62.5 |

Solvent: Pyridine-d₅. Chemical shifts are representative and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₆O₁₀), the expected molecular weight is approximately 380.3 g/mol .[2]

Table 3: Mass Spectrometry Data

| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | 381.08 | 403.06 | 219.03 ([M+H - 162]⁺, loss of glucose) |

ESI: Electrospray Ionization. The fragmentation pattern showing the loss of the glucose moiety is characteristic of glycosides.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data (Representative)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 (broad) | O-H stretching (hydroxyl groups of glucose and phenol) |

| 1720 | C=O stretching (lactone in the coumarin (B35378) ring) |

| 1625, 1580, 1480 | C=C stretching (aromatic rings) |

| 1150-1050 | C-O stretching (ethers and alcohols) |

Sample preparation: KBr pellet. The broad hydroxyl absorption is indicative of the multiple -OH groups in the glucose moiety.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the spectroscopic analysis of furanocoumarin glycosides like this compound.

Isolation and Purification

The isolation of this compound from its natural source, such as the roots of Heracleum rapula, typically involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a polar solvent, such as methanol (B129727) or ethanol, using techniques like maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then partitioned between different solvents of varying polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their solubility. Furanocoumarin glycosides are typically found in the more polar fractions.

-

Chromatography: The polar fraction is subjected to multiple chromatographic steps for purification. This may include column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Typical parameters include a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of the ¹³C isotope.

-

2D NMR Experiments: To aid in structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid or ammonium (B1175870) acetate to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system. Mass spectra are acquired in both positive and negative ion modes over a relevant mass range (e.g., m/z 100-1000).

-

Tandem MS (MS/MS): To obtain structural information, fragmentation of the molecular ion is induced, and the resulting product ions are analyzed.

Infrared Spectroscopy

-

Sample Preparation: A small amount of the dried, purified compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used.

-

Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Signaling Pathways and Logical Relationships

Psoralen and its derivatives have been shown to exhibit various biological activities, including anti-inflammatory effects.[3][4][5] Studies on related psoralen derivatives have indicated their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5] The aglycone of the title compound, 8-hydroxypsoralen (xanthotoxol), has been specifically shown to inhibit the production of pro-inflammatory mediators.[4][5]

The following diagrams illustrate the general experimental workflow for the isolation and characterization of this compound and the putative anti-inflammatory signaling pathway modulated by its aglycone.

Caption: Experimental workflow for the isolation and spectroscopic characterization of this compound.

Caption: Putative anti-inflammatory signaling pathway modulated by the aglycone of this compound.

References

- 1. 8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen | CAS:425680-98-4 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. 8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen | C17H16O10 | CID 44575337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

CAS number and molecular weight of 8-Hydroxy-5-O-beta-D-glucosylpsoralen.

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-5-O-beta-D-glucosylpsoralen is a naturally occurring coumarin (B35378) glucoside belonging to the furanocoumarin family. These compounds are known for their photosensitizing properties and various biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, and explores its potential biological activities and mechanisms of action by drawing parallels with closely related and well-studied psoralen (B192213) derivatives. Detailed experimental protocols for assessing its bioactivity are also provided to facilitate further research and drug development efforts.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 425680-98-4 | Online Chemical Databases |

| Molecular Formula | C₁₇H₁₆O₁₀ | --INVALID-LINK-- |

| Molecular Weight | 380.30 g/mol | --INVALID-LINK--, --INVALID-LINK--[1] |

| IUPAC Name | 9-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one | --INVALID-LINK-- |

| Natural Source | Isolated from the herbs of Psoralea bituminosa L. and the roots of Heracleum rapula Franch. It has also been reported in Ficus ruficaulis. | --INVALID-LINK--[2], --INVALID-LINK--, --INVALID-LINK-- |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | --INVALID-LINK--[2] |

Biological Activity and Mechanism of Action (Based on Psoralen Derivatives)

Direct experimental data on the biological activity of this compound is limited. However, studies on structurally similar psoralen derivatives, such as 8-hydroxypsoralen (xanthotoxol) and 8-methoxypsoralen (8-MOP), provide insights into its potential therapeutic effects, particularly in the realm of anti-inflammatory responses.

Psoralen derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]

Anti-inflammatory Effects of 8-Hydroxypsoralen (Xanthotoxol)

A study on RAW264.7 macrophage cells demonstrated that xanthotoxol (B1684193) significantly inhibits the production of prostaglandin (B15479496) E2 (PGE2) and pro-inflammatory cytokines such as IL-6 and IL-1β upon stimulation with lipopolysaccharide (LPS). The underlying mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein levels. Mechanistic studies revealed that xanthotoxol suppresses the LPS-stimulated phosphorylation of IκBα, p38 MAPK, and c-Jun N-terminal kinase (JNK), and inhibits the translocation of the p65 subunit of NF-κB from the cytosol to the nucleus.[3]

The proposed signaling pathway for the anti-inflammatory action of psoralen derivatives is depicted below.

Experimental Protocols

To facilitate the investigation of the biological activities of this compound, the following detailed experimental protocols are provided. These are standard methods used to assess anti-inflammatory potential and related signaling pathways.

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the anti-inflammatory properties of a test compound.

Detailed Methodologies

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the non-toxic concentration range of the compound.

-

Methodology:

-

Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. Nitric Oxide (NO) Production Assay

-

Objective: To measure the effect of the compound on NO production in LPS-stimulated macrophages.

-

Methodology:

-

Seed RAW264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat cells with non-toxic concentrations of the compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

-

3. Western Blot Analysis for NF-κB and MAPK Pathways

-

Objective: To investigate the effect of the compound on the activation of key signaling proteins.

-

Methodology:

-

Seed cells in a 6-well plate and treat as described for the NO assay.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, and JNK overnight at 4°C. Use an antibody against β-actin as a loading control.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Conclusion

This compound is a natural product with a well-defined chemical structure. While specific biological data for this compound is not yet widely available, research on related psoralen derivatives strongly suggests a potential for anti-inflammatory activity through the modulation of the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these potential therapeutic properties and elucidate the precise mechanism of action of this compound, thereby contributing to the development of new anti-inflammatory agents.

References

- 1. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 8-Hydroxy-5-O-beta-D-glucosylpsoralen using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-5-O-beta-D-glucosylpsoralen is a natural coumarin (B35378) glucoside found in various plant species. Its structural similarity to other psoralen (B192213) derivatives necessitates accurate and reliable quantification for various applications, including phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. This document provides a detailed protocol for the quantification of this compound using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The proposed method is based on established analytical principles for structurally related compounds.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.

-

Chemicals and Reagents:

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Formic acid or Phosphoric acid (analytical grade)

-

Solvents for sample extraction (e.g., methanol, ethanol)

-

Chromatographic Conditions

Based on methods for similar compounds, the following starting conditions are recommended. Method optimization may be required for specific matrices.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Elution | 0-5 min: 10% B5-20 min: 10-40% B20-25 min: 40-10% B25-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection Wavelength | A UV spectrum of the standard should be run to determine the wavelength of maximum absorbance (λmax). Based on related compounds, a starting wavelength of 254 nm or 310 nm can be explored. |

Preparation of Standard and Sample Solutions

-

Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

-

Sample Preparation: The sample preparation method will depend on the matrix.

-

For Plant Material:

-

Grind the dried plant material to a fine powder.

-

Extract a known weight of the powdered material with a suitable solvent (e.g., 70% ethanol) using sonication or reflux.

-

Centrifuge or filter the extract to remove solid particles.

-

Dilute the extract with the mobile phase if necessary.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Method Validation

A comprehensive validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis, comparison with a blank matrix. |

| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) > 0.999 |

| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | 90-110% recovery of spiked analyte. |

| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) < 2% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, temperature, mobile phase composition. |

Data Presentation

Table 1: Summary of Proposed HPLC-UV Method Parameters

| Parameter | Condition |

| Instrument | HPLC with UV Detector |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | To be determined (start at 254 nm or 310 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Table 2: Method Validation Summary (Hypothetical Data)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (RSD %) | < 1.5% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Visualizations

Caption: Experimental workflow for the HPLC-UV quantification of this compound.

Application Notes and Protocols for the Extraction and Purification of 8-Hydroxy-5-O-beta-D-glucosylpsoralen from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Hydroxy-5-O-beta-D-glucosylpsoralen is a naturally occurring furanocoumarin glycoside with potential therapeutic applications. This document provides detailed protocols for its extraction from plant sources, followed by purification to a high degree of purity. The methodologies described are based on established principles of natural product chemistry and are intended to serve as a guide for researchers in academic and industrial settings.

Natural Sources: this compound has been identified in several plant species, including:

Extraction Protocols

The choice of extraction method and solvent is critical for maximizing the yield of the target compound while minimizing the co-extraction of impurities. As this compound is a glycoside, polar solvents are generally more effective.

Method 1: Maceration

This is a simple and cost-effective method suitable for initial screening and small-scale extractions.

Protocol:

-

Plant Material Preparation: Air-dry the plant material (e.g., aerial parts of Psoralea bituminosa) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder using a mechanical grinder.

-

Extraction:

-

Place 100 g of the powdered plant material in a large Erlenmeyer flask.

-

Add 1 L of 80% methanol (B129727) (v/v) to the flask.

-

Seal the flask and allow it to stand at room temperature for 72 hours with occasional agitation.

-

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Method 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and solvent consumption.

Protocol:

-

Plant Material Preparation: Prepare the plant material as described in the maceration protocol.

-

Extraction:

-

Place 50 g of the powdered plant material in a beaker.

-

Add 500 mL of 80% ethanol (B145695) (v/v).

-

Place the beaker in an ultrasonic bath.

-

Sonication parameters:

-

Frequency: 40 kHz

-

Power: 300 W

-

Temperature: 40°C

-

Time: 60 minutes

-

-

-

Filtration and Concentration: Follow the same procedure as described for maceration.

Method 3: Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.

Protocol:

-

Plant Material Preparation: Prepare the plant material as described in the maceration protocol.

-

Extraction:

-

Place 20 g of the powdered plant material in a microwave-safe extraction vessel.

-

Add 200 mL of 70% methanol (v/v).

-

Microwave parameters:

-

Power: 500 W

-

Temperature: 60°C

-

Time: 15 minutes

-

-

-

Filtration and Concentration: After extraction, allow the mixture to cool and then filter and concentrate as described for maceration.

Table 1: Comparison of Extraction Methods for Psoralen Glycosides (Illustrative Data)

| Extraction Method | Solvent | Solid-to-Solvent Ratio (g/mL) | Temperature (°C) | Time | Estimated Yield (%) |

| Maceration | 80% Methanol | 1:10 | Room Temperature | 72 hours | 0.1 - 0.2 |

| Ultrasound-Assisted Extraction | 80% Ethanol | 1:10 | 40 | 60 minutes | 0.2 - 0.4 |

| Microwave-Assisted Extraction | 70% Methanol | 1:10 | 60 | 15 minutes | 0.3 - 0.5 |

Note: Yields are estimates and can vary depending on the plant source, age, and growing conditions.

Purification Protocol

A multi-step chromatographic approach is typically required to purify this compound from the crude extract.

Step 1: Solid-Phase Extraction (SPE) - Optional Pre-purification

SPE can be used to remove highly polar or non-polar impurities from the crude extract before column chromatography.

Protocol:

-

Column Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.

-

Sample Loading: Dissolve the crude extract in a small volume of the initial mobile phase and load it onto the cartridge.

-

Washing: Wash the cartridge with deionized water to remove sugars and other highly polar compounds.

-

Elution: Elute the target compound with increasing concentrations of methanol in water. Collect the fractions containing the furanocoumarin glycosides.

Step 2: Column Chromatography

This is the primary purification step to isolate this compound.

Protocol:

-

Stationary Phase: Silica (B1680970) gel (70-230 mesh) is a common choice for the separation of moderately polar compounds.

-

Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., Chloroform) and pack it into a glass column.

-

Sample Loading: Adsorb the pre-purified or crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of methanol in chloroform (B151607) (e.g., starting from 100% Chloroform and gradually increasing the methanol concentration to 10%).

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., Chloroform:Methanol 9:1 v/v). Visualize the spots under UV light (254 nm and 365 nm).

-

Pooling and Concentration: Combine the fractions containing the pure compound and concentrate them using a rotary evaporator.

Step 3: Recrystallization

Recrystallization is the final step to obtain the compound in a highly pure crystalline form.

Protocol:

-

Solvent Selection: Dissolve the purified compound from the column chromatography step in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethanol).

-

Cooling: Slowly cool the solution to allow for the formation of crystals. The cooling process can be done at room temperature followed by refrigeration.

-

Filtration: Collect the crystals by filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Quality Control and Characterization

The purity and identity of the isolated this compound should be confirmed using analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) in water is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 254 nm.

Table 2: Illustrative HPLC Purity Analysis

| Purification Step | Purity (%) |

| Crude Extract | 5 - 15 |

| After Column Chromatography | 85 - 95 |

| After Recrystallization | >98 |

Structural Elucidation: The structure of the purified compound should be confirmed by spectroscopic methods such as:

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.[1][2]

Experimental Workflows

References

Application Note: In Vitro Cytotoxicity Profiling of 8-Hydroxy-5-O-beta-D-glucosylpsoralen

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Hydroxy-5-O-beta-D-glucosylpsoralen is a natural coumarin (B35378) glucoside found in plants such as Heracleum rapula and Ficus ruficaulis.[1][2][3] As with any novel compound intended for therapeutic applications, a thorough evaluation of its cytotoxic potential is a critical first step in the drug development process. This document provides detailed protocols for a panel of in vitro assays designed to assess the cytotoxicity of this compound by measuring cell viability, membrane integrity, and apoptosis induction.

The assays described herein are fundamental tools in cell health analysis and are widely used for screening the cytotoxic effects of chemical compounds.[4] They include the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) release assay for cell membrane damage, and the Caspase-Glo® 3/7 assay for evaluating apoptosis.

Recommended In Vitro Cytotoxicity Assays

A multi-assay approach is recommended to build a comprehensive cytotoxic profile.

-

MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product.[7] The amount of formazan produced is proportional to the number of living cells.[5]

-

LDH Assay (Membrane Integrity): The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity by measuring plasma membrane damage.[8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane rupture.[9][10][11] The amount of LDH released is proportional to the number of damaged cells.

-

Caspase-Glo® 3/7 Assay (Apoptosis): Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can act.[12][13] Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[14] This luminescent assay uses a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[15][16] When cleaved by active caspases 3 and 7, a substrate for luciferase is released, generating a "glow-type" luminescent signal that is proportional to caspase activity.[15][16]

General Experimental Workflow

The overall process for evaluating the cytotoxicity of this compound involves several key stages, from initial cell culture preparation to final data analysis.

Caption: General workflow for in vitro cytotoxicity testing.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[6][7]

Materials:

-

This compound

-

Selected cell line (e.g., MCF-7, HCT-116)

-

Complete culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO in medium) and untreated cells (medium only).

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[6] Gently pipette to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 8-Hydroxy-5-O-beta-D-glucopyranosylpsoralen | C17H16O10 | CID 44575337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Cell health assays | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. LDH Cytotoxicity Assay [bio-protocol.org]

- 9. LDH cytotoxicity assay [protocols.io]

- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Caspase-Glo® 3/7 Assay Protocol [promega.kr]

- 16. promega.com [promega.com]

Application Notes and Protocols for the Synthesis of 8-Hydroxy-5-O-beta-D-glucosylpsoralen

For Research Purposes Only

Introduction

8-Hydroxy-5-O-beta-D-glucosylpsoralen is a naturally occurring furanocoumarin glycoside that has garnered interest in biomedical research due to the diverse biological activities associated with the psoralen (B192213) scaffold. Psoralens are known for their photosensitizing, anti-inflammatory, and anti-cancer properties. The addition of a glucose moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially enhancing its solubility, bioavailability, and target specificity.

These application notes provide a detailed protocol for the chemical synthesis of this compound, intended for use by researchers, scientists, and drug development professionals. The outlined synthetic route is based on established methodologies in psoralen chemistry and glycosylation reactions, providing a rational and reproducible approach for obtaining this compound for investigational use.

Chemical Properties

| Property | Value |

| CAS Number | 425680-98-4[1] |

| Molecular Formula | C₁₇H₁₆O₁₀[1] |

| Molecular Weight | 380.31 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

| Purity (Typical) | >95% (as determined by HPLC) |

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step process starting from a readily available psoralen derivative, such as bergapten (B1666803) (5-methoxypsoralen). The key steps involve demethylation to expose the 5-hydroxyl group, regioselective introduction of a hydroxyl group at the 8-position, followed by selective glycosylation of the 5-hydroxyl group.

References

Application Notes and Protocols for 8-Hydroxy-5-O-beta-D-glucosylpsoralen as a Phytochemical Standard

Version: 1.0

For Research Use Only

Introduction

8-Hydroxy-5-O-beta-D-glucosylpsoralen is a naturally occurring furanocoumarin glycoside found in various plant species. As a distinct phytochemical entity, its quantification is crucial for the standardization and quality control of herbal extracts and derived medicinal products. These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis. The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and application in analytical methodologies.

| Property | Value |

| Molecular Formula | C₁₇H₁₆O₁₀ |

| Molecular Weight | 380.3 g/mol |

| CAS Number | 425680-98-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other polar organic solvents. Limited solubility in water. |

| Purity (typical) | ≥98% (as determined by HPLC) |

| Storage Conditions | Store at -20°C in a dry, dark place. Protect from light and moisture. Under these conditions, the standard is stable for at least one year. |

Application: Quantification in Herbal Extracts by High-Performance Liquid Chromatography (HPLC)

The following protocol describes a proposed method for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with UV detection (HPLC-UV). This method is based on established analytical procedures for related furanocoumarins and should be validated by the end-user for their specific matrix.

Experimental Protocol: HPLC-UV Analysis

3.1.1. Equipment and Reagents

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Acetic acid (analytical grade)

-

Methanol (HPLC grade)

-

Plant extract sample

3.1.2. Chromatographic Conditions (Proposed)

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min, 10-30% B5-20 min, 30-70% B20-25 min, 70-10% B25-30 min, 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm and 310 nm (monitor both for optimal sensitivity) |

| Injection Volume | 10 µL |

3.1.3. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3.1.4. Preparation of Sample Solutions

-

Accurately weigh approximately 1 g of the powdered plant material.

-

Add 20 mL of methanol and extract using ultrasonication for 30 minutes.

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Collect the supernatant and repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

-

Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

3.1.5. Calibration Curve and Quantification

-

Inject the working standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.

-

Inject the sample solution in triplicate.

-

Calculate the concentration of this compound in the sample using the linear regression equation derived from the calibration curve.

Method Validation Parameters (Hypothetical Data)

The following table presents hypothetical validation parameters for the proposed HPLC method. End-users must perform their own validation.

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

Stability Considerations

4.1. Protocol: Forced Degradation Study (Based on Psoralen)

This protocol can be adapted to assess the stability of this compound.

-

Acid Hydrolysis: Mix the standard solution with 0.1 M HCl and heat at 60°C for 2 hours.

-

Base Hydrolysis: Mix the standard solution with 0.1 M NaOH at room temperature for 30 minutes.

-

Oxidative Degradation: Treat the standard solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid standard to 105°C for 24 hours.

-

Photodegradation: Expose the standard solution to UV light (254 nm) and fluorescent light for an extended period.

-

Analyze all stressed samples by the developed HPLC method to observe for degradation products and loss of the parent compound.

Note: Furanocoumarins are known to be light-sensitive. Therefore, all solutions should be protected from light during preparation and analysis.

Biological Context and Signaling Pathways

Psoralens, the parent compounds of this compound, are known to interact with various cellular signaling pathways, which may contribute to their therapeutic and toxicological effects. The following diagrams illustrate some of these interactions.

Conclusion

This compound is a valuable reference standard for the phytochemical analysis of herbal products. The proposed HPLC method provides a robust framework for its quantification, which should be validated for specific applications. Understanding the stability and biological context of this compound is essential for its effective use in research and quality control. These application notes serve as a comprehensive guide for scientists and researchers working with this important natural product.

Protocol for studying the photobinding of 8-Hydroxy-5-O-beta-D-glucosylpsoralen to DNA.

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for investigating the photobinding of 8-Hydroxy-5-O-beta-D-glucosylpsoralen to DNA. Psoralens are a class of naturally occurring compounds known for their photosensitizing effects. When activated by Ultraviolet A (UVA) radiation, they can form covalent adducts with the pyrimidine (B1678525) bases of DNA, primarily thymine (B56734). This process, known as photobinding, can lead to the formation of monoadducts and interstrand crosslinks (ICLs), which can have significant biological consequences, including the inhibition of DNA replication and transcription, and the induction of apoptosis.

The study of the photobinding of psoralen (B192213) derivatives like this compound is crucial for the development of new photochemotherapeutic agents for diseases such as psoriasis, vitiligo, and certain types of cancer. This protocol outlines the key steps for DNA preparation, photobinding reaction, and the analysis of DNA adducts.

The photobinding process begins with the non-covalent intercalation of the psoralen molecule between the base pairs of the DNA double helix. Upon exposure to UVA light (typically in the 320-400 nm range), the psoralen becomes electronically excited and can react with a thymine base on one strand of the DNA to form a monoadduct.[1] Subsequent absorption of a second photon can lead to the formation of a diadduct, or interstrand crosslink, with a thymine on the opposite strand.[1]

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from the described experimental protocols. These values are based on typical findings for psoralen derivatives and should be experimentally determined for this compound.

Table 1: Concentration-Dependent Photobinding of this compound to DNA

| Concentration of this compound (µM) | DNA Adducts (adducts per 10^3 base pairs) | Percentage of Monoadducts (%) | Percentage of Interstrand Crosslinks (%) |

| 1 | 2.5 | 85 | 15 |

| 5 | 12.8 | 78 | 22 |

| 10 | 25.3 | 72 | 28 |

| 20 | 48.9 | 65 | 35 |

| 50 | 85.1 | 58 | 42 |

Table 2: UVA Dose-Dependent Photobinding of this compound to DNA

| UVA Dose (J/cm²) | DNA Adducts (adducts per 10^3 base pairs) | Percentage of Monoadducts (%) | Percentage of Interstrand Crosslinks (%) |

| 0.5 | 8.2 | 88 | 12 |

| 1.0 | 15.7 | 81 | 19 |

| 2.0 | 30.1 | 75 | 25 |

| 4.0 | 55.6 | 68 | 32 |

| 8.0 | 92.3 | 60 | 40 |

Experimental Protocols

DNA Preparation and Purification

This protocol describes the isolation and purification of high-quality DNA suitable for photobinding studies.

Materials:

-

Biological sample (e.g., cultured cells, tissue)

-

Lysis buffer (10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

-

Proteinase K

-

RNase A

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Chloroform:isoamyl alcohol (24:1)

-

3 M Sodium acetate (B1210297), pH 5.2

-

100% Ethanol (B145695) (ice-cold)

-

70% Ethanol (ice-cold)

-

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Procedure:

-

Homogenize the biological sample and resuspend in lysis buffer.

-

Add Proteinase K to a final concentration of 100 µg/mL and incubate at 55°C for 2-3 hours with gentle agitation.

-

Add RNase A to a final concentration of 50 µg/mL and incubate at 37°C for 1 hour.

-

Perform a phenol:chloroform:isoamyl alcohol extraction by adding an equal volume of the organic mixture, vortexing, and centrifuging at 12,000 x g for 10 minutes. Carefully transfer the upper aqueous phase to a new tube.

-

Repeat the extraction with chloroform:isoamyl alcohol to remove residual phenol.

-

Precipitate the DNA by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol. Mix gently and incubate at -20°C overnight.

-

Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.

-

Wash the DNA pellet with 70% ethanol and air dry.

-

Resuspend the purified DNA in TE buffer.

-

Determine the DNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8).

Photobinding Reaction

This protocol details the procedure for the UVA-induced photobinding of this compound to DNA.

Materials:

-

Purified DNA solution (e.g., 100 µg/mL in TE buffer)

-

This compound stock solution (in DMSO or ethanol)

-

Reaction buffer (e.g., TE buffer)

-

UVA light source with a defined wavelength output (e.g., 365 nm)

-

Quartz cuvettes or microplates

Procedure:

-

Prepare the reaction mixture by adding the desired concentration of this compound to the DNA solution in reaction buffer. Ensure the final concentration of the solvent (DMSO or ethanol) is low (e.g., <1%) to avoid affecting the DNA structure.

-

Incubate the mixture in the dark at room temperature for 30 minutes to allow for intercalation of the psoralen into the DNA.

-

Transfer the reaction mixture to a quartz cuvette or microplate.

-

Expose the sample to UVA light at a specified dose. The dose can be controlled by varying the irradiation time and the intensity of the light source. A UVA radiometer should be used to measure the light intensity.

-

After irradiation, the unreacted psoralen can be removed by ethanol precipitation of the DNA as described in the DNA purification protocol.

Quantification of DNA Adducts by HPLC

This protocol describes the enzymatic digestion of DNA and subsequent analysis of the resulting nucleosides and DNA adducts by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Psoralen-modified DNA

-

Nuclease P1

-

Alkaline phosphatase

-

HPLC system with a UV detector and a C18 reverse-phase column

-

Mobile phase A: 50 mM triethylammonium (B8662869) acetate (TEAA), pH 6.8

-

Mobile phase B: 30% (v/v) acetonitrile (B52724) in 50 mM TEAA

Procedure:

-

Enzymatically digest the psoralen-modified DNA to individual nucleosides and adducts. A typical digestion involves incubating the DNA with nuclease P1 followed by alkaline phosphatase.

-

Filter the digested sample to remove any undigested material.

-

Inject the sample into the HPLC system.

-

Separate the components using a gradient elution. For the separation of monoadducts, a gradient of 0-15% B in 5 minutes followed by 15-50% B in 65 minutes at a flow rate of 0.6 mL/min can be used.[2] For the isolation of interstrand crosslinks, a gradient of 0-25% B in 5 minutes followed by 25-50% B in 40 minutes at a flow rate of 0.8 mL/min is recommended.[2]

-

Monitor the elution profile using a UV detector at a wavelength where both DNA bases and the psoralen adducts absorb (e.g., 260 nm and 330 nm).

-

Quantify the amount of each adduct by integrating the peak areas and comparing them to standard curves of known concentrations of purified adducts.

Visualizations

The following diagrams illustrate the key processes involved in the photobinding of this compound to DNA.

Caption: Experimental workflow for studying psoralen-DNA photobinding.

References

Application Notes and Protocols for Screening the Anti-inflammatory Activity of 8-Hydroxy-5-O-beta-D-glucosylpsoralen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. 8-Hydroxy-5-O-beta-D-glucosylpsoralen is a natural coumarin (B35378) glucoside with potential therapeutic properties. Structurally similar compounds, such as 8-hydroxypsoralen (xanthotoxol) and 8-methoxypsoralen, have demonstrated anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] These pathways are central to the production of pro-inflammatory mediators. This document provides detailed cell-based assays and protocols to screen and characterize the anti-inflammatory activity of this compound.

The proposed assays will quantify the inhibition of key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a widely used in vitro model for studying inflammation.[5][6] The assays include the measurement of nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and the expression of inflammatory enzymes (iNOS and COX-2).

Experimental Workflow

The overall experimental workflow for screening the anti-inflammatory activity of this compound is depicted below.

Caption: Experimental workflow for screening anti-inflammatory activity.

Signaling Pathways

The anti-inflammatory effects of psoralen (B192213) derivatives are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][2]

NF-κB Signaling Pathway

Caption: NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

Caption: MAPK signaling pathway in inflammation.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere for 24 hours.

-

Pre-treat the cells with various non-toxic concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.

-